![molecular formula C19H22N4O2 B2541306 N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034584-34-2](/img/structure/B2541306.png)
N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidinone ring, a benzimidazole ring, and a carboxamide group. These structural features suggest that it could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrrolidinone ring, a benzimidazole ring, and a carboxamide group. These groups are common in many biologically active compounds .Scientific Research Applications
- Researchers can explore the structure–activity relationship (SAR) of pyrrolidine derivatives to optimize drug candidates. Stereoisomers and spatial orientation of substituents impact binding modes to enantioselective proteins .
- Derivatives of this compound have shown anti-inflammatory and analgesic activities. For example, (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited promising effects .
- Researchers have synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs by optimizing the structure of related pyrrolidine compounds. These compounds may have potential applications in treating androgen-related conditions .
- Parallel solution-phase synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides has been investigated using key intermediates derived from carboxylic acids. This approach may facilitate the development of novel compounds .
Drug Discovery and Medicinal Chemistry
Anti-Inflammatory and Analgesic Properties
Selective Androgen Receptor Modulators (SARMs)
Parallel Synthesis Studies
Future Directions
Given the potential biological activities of compounds with similar structures, this compound could be a promising subject for future research in medicinal chemistry and pharmacology . Further studies could focus on synthesizing this compound, characterizing its physical and chemical properties, and testing its biological activity.
Mechanism of Action
Target of action
The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . Therefore, the compound might interact with a variety of biological targets.
Mode of action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with an indole nucleus can have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Without specific information about the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities associated with indole derivatives , it could potentially affect multiple pathways.
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. As mentioned earlier, indole derivatives can have a wide range of biological activities .
properties
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-2-5-15(6-3-12)23-10-14(9-18(23)24)22-19(25)13-4-7-16-17(8-13)21-11-20-16/h2-3,5-6,11,13-14H,4,7-10H2,1H3,(H,20,21)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPAQIOAKNCZKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3CCC4=C(C3)NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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